molecular formula C9H6BrNO2 B12096906 7-Bromo-3-oxoisoindoline-4-carbaldehyde

7-Bromo-3-oxoisoindoline-4-carbaldehyde

Cat. No.: B12096906
M. Wt: 240.05 g/mol
InChI Key: KVJXQNBWYSYMMM-UHFFFAOYSA-N
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Description

7-Bromo-3-oxoisoindoline-4-carbaldehyde is a chemical compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . This compound is characterized by the presence of a bromine atom, a carbonyl group, and an aldehyde group attached to an isoindoline ring structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-oxoisoindoline-4-carbaldehyde typically involves the bromination of 3-oxoisoindoline-4-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the isoindoline ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-oxoisoindoline-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-3-oxoisoindoline-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-3-oxoisoindoline-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the carbonyl group can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-oxoisoindoline-4-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Biological Activity

7-Bromo-3-oxoisoindoline-4-carbaldehyde is a synthetic compound with a unique chemical structure characterized by a bromine atom at the 7-position of the isoindoline ring and an aldehyde functional group. Its molecular formula is C₉H₆BrNO₂, with a molecular weight of 240.05 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets, including enzymes and receptors.

The synthesis of this compound typically involves the bromination of 3-oxoisoindoline-4-carbaldehyde using reagents like bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile. The process is optimized for yield and purity, making it suitable for both laboratory and industrial applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development and therapeutic applications. The following sections detail its mechanisms of action, potential therapeutic effects, and comparisons with related compounds.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom enhances its reactivity, which can influence binding affinity and modulation of biochemical pathways.

Therapeutic Applications

  • Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral properties, particularly against HIV. Analogous compounds have shown enhanced potency in cell-based assays .
  • Cancer Research : The compound is being explored for its potential in cancer treatment. Its structure allows for modifications that could enhance its efficacy as a chemotherapeutic agent .
  • Enzyme Inhibition : Studies indicate that this compound may serve as a scaffold for developing inhibitors targeting specific enzymes involved in disease processes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey Differences
3-Oxoisoindoline-4-carbaldehyde Lacks the bromine atom, potentially altering reactivity.
7-Chloro-3-oxoisoindoline-4-carbaldehyde Contains chlorine instead of bromine, affecting chemical behavior.
7-Fluoro-3-oxoisoindoline-4-carbaldehyde Features a fluorine atom, which alters reactivity and biological activity.

The presence of the bromine atom in this compound imparts distinct chemical properties and reactivity compared to its analogs, making it particularly valuable in organic synthesis and scientific research applications.

Study on Antiviral Properties

A study published in Nature explored the antiviral efficacy of various isoindoline derivatives, including those structurally similar to this compound. The results indicated that modifications at the 7-position significantly influenced antiviral potency against HIV, suggesting that further exploration into this compound could yield promising therapeutic agents .

Cancer Therapeutics Development

In another study focusing on cancer therapeutics, researchers synthesized several derivatives based on the isoindoline scaffold. Among them, compounds resembling this compound demonstrated notable cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

7-bromo-3-oxo-1,2-dihydroisoindole-4-carbaldehyde

InChI

InChI=1S/C9H6BrNO2/c10-7-2-1-5(4-12)8-6(7)3-11-9(8)13/h1-2,4H,3H2,(H,11,13)

InChI Key

KVJXQNBWYSYMMM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)C=O)Br

Origin of Product

United States

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